Boc-Glu-NH
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Overview
Description
N-(tert-Butoxycarbonyl)-L-glutamic acid amide: (Boc-Glu-NH) is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The Boc group is a protective group used in organic synthesis to protect amines from unwanted reactions. This compound is commonly used in peptide synthesis and other organic reactions due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Glu-NH can be synthesized through the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature . The resulting Boc-protected L-glutamic acid is then converted to this compound through amidation with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Glu-NH undergoes various chemical reactions, including:
Substitution: this compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane or water.
Reduction: LiAlH4, NaBH4 in solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like pyridine or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Boc-Glu-NH has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-Glu-NH involves the protection of the amino group through the formation of a carbamate linkage. This protection prevents unwanted reactions during peptide synthesis and other organic reactions. The Boc group can be selectively removed under acidic conditions, allowing for the deprotection of the amino group and subsequent reactions .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-glutamine (Boc-Gln-OH): Similar to Boc-Glu-NH but with a different side chain.
N-(tert-Butoxycarbonyl)-L-aspartic acid (Boc-Asp-OH): Another Boc-protected amino acid with a different side chain.
Uniqueness: this compound is unique due to its specific side chain and the presence of the Boc protective group, which provides stability and ease of removal. This makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBDBBBJXGPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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